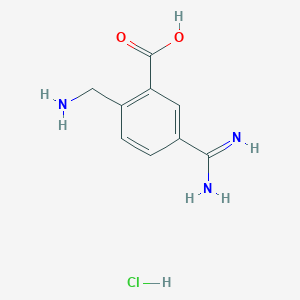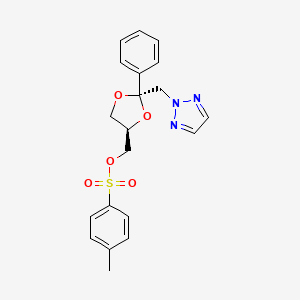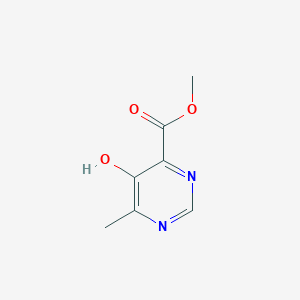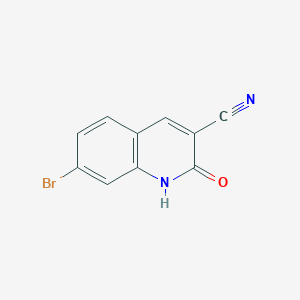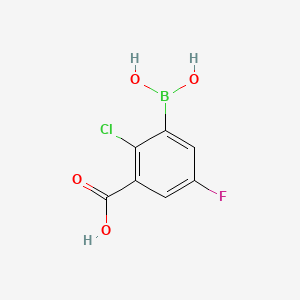
3-Borono-2-chloro-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Borono-2-chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BClFO3 It is a derivative of benzoic acid, characterized by the presence of boronic acid, chlorine, and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Borono-2-chloro-5-fluorobenzoic acid often involves large-scale chemical synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3-Borono-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3-Borono-2-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Borono-2-chloro-5-fluorobenzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine and fluorine substituents can influence the compound’s reactivity and stability, further enhancing its utility in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloro-5-fluorobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Borono-5-chloro-2-fluorobenzoic acid: Similar structure but with different positions of the substituents.
Uniqueness
The combination of boronic acid with chlorine and fluorine substituents further enhances its versatility and utility in scientific research .
Propiedades
Fórmula molecular |
C7H5BClFO4 |
|---|---|
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
3-borono-2-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BClFO4/c9-6-4(7(11)12)1-3(10)2-5(6)8(13)14/h1-2,13-14H,(H,11,12) |
Clave InChI |
IIRRCZIGBNPRLO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C(=O)O)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
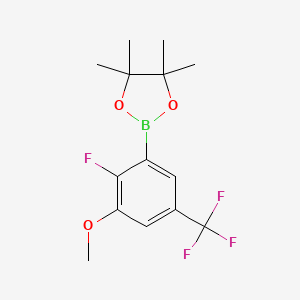


![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)

